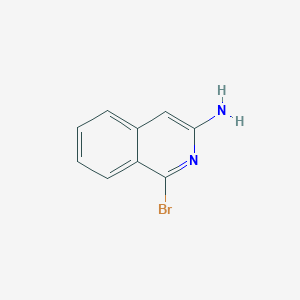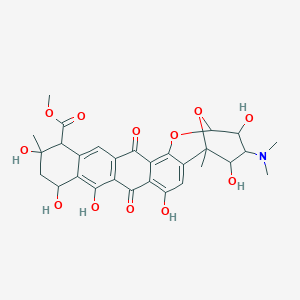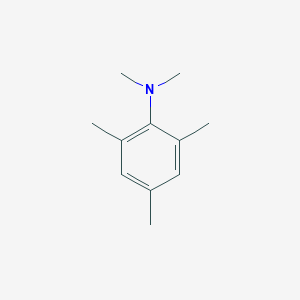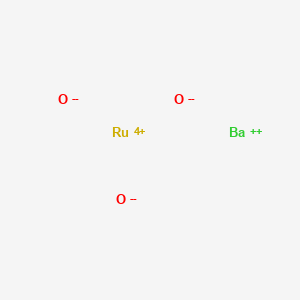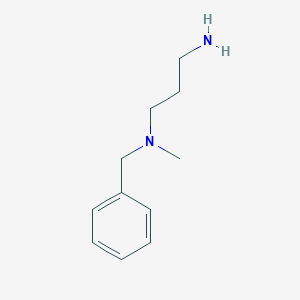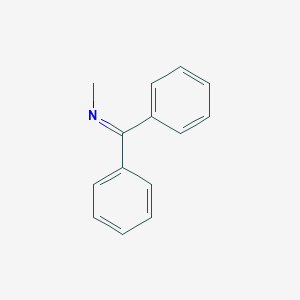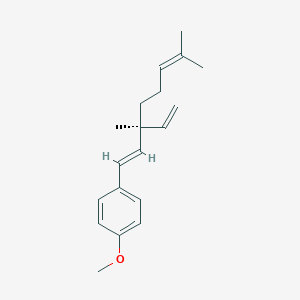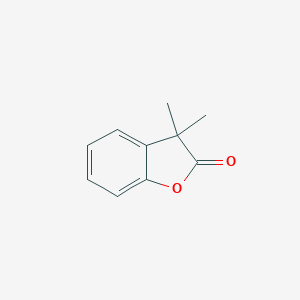
2(3H)-Benzofuranone, 3,3-dimethyl-
概要
説明
2(3H)-Benzofuranone, 3,3-dimethyl- is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly known as coumarin and is found in various plants such as sweet clover, tonka bean, and cinnamon. Coumarin has been extensively studied for its biological properties, including anti-inflammatory, anticoagulant, antioxidant, and anticancer effects.
作用機序
Coumarin exerts its biological effects through various mechanisms. The anti-inflammatory effects of coumarin are believed to be due to its ability to inhibit the NF-κB pathway. Coumarin also inhibits the activity of cyclooxygenase-2 (COX-2), which is a key enzyme involved in the production of inflammatory mediators. The anticoagulant effects of coumarin are due to its ability to inhibit the activity of vitamin K epoxide reductase, which is required for the activation of clotting factors. The antioxidant effects of coumarin are believed to be due to its ability to scavenge free radicals and inhibit lipid peroxidation. The anticancer effects of coumarin are believed to be due to its ability to induce apoptosis and inhibit cell proliferation.
Biochemical and physiological effects:
Coumarin has been shown to have various biochemical and physiological effects. Studies have shown that coumarin can reduce the levels of inflammatory mediators such as TNF-α, IL-1β, and IL-6. Coumarin also reduces the levels of clotting factors such as factor Xa and thrombin, which are involved in the formation of blood clots. In addition, coumarin has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
実験室実験の利点と制限
Coumarin has several advantages for lab experiments. It is readily available and can be synthesized through various methods. Coumarin is also relatively stable and has a long shelf life. However, coumarin has some limitations for lab experiments. It has low solubility in water, which can make it difficult to dissolve in aqueous solutions. Coumarin is also sensitive to light and heat, which can lead to degradation.
将来の方向性
There are several future directions for coumarin research. One area of research is the development of coumarin derivatives with improved biological properties. Another area of research is the investigation of the potential use of coumarin in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. Additionally, the development of new synthesis methods for coumarin could lead to the production of novel coumarin derivatives with unique biological properties.
In conclusion, coumarin is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Coumarin has been extensively studied for its biological properties, including anti-inflammatory, anticoagulant, antioxidant, and anticancer effects. Coumarin can be synthesized through several methods, including the Perkin reaction, Pechmann condensation, and Knoevenagel reaction. There are several future directions for coumarin research, including the development of coumarin derivatives with improved biological properties and the investigation of its potential use in the treatment of various diseases.
科学的研究の応用
Coumarin has been extensively studied for its potential therapeutic applications. Studies have shown that coumarin has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Coumarin also has anticoagulant effects by inhibiting the activity of thrombin and factor Xa. In addition, coumarin has been shown to have antioxidant and anticancer effects.
特性
CAS番号 |
13524-76-0 |
|---|---|
製品名 |
2(3H)-Benzofuranone, 3,3-dimethyl- |
分子式 |
C10H10O2 |
分子量 |
162.18 g/mol |
IUPAC名 |
3,3-dimethyl-1-benzofuran-2-one |
InChI |
InChI=1S/C10H10O2/c1-10(2)7-5-3-4-6-8(7)12-9(10)11/h3-6H,1-2H3 |
InChIキー |
NETNPVWFZRPOFL-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2OC1=O)C |
正規SMILES |
CC1(C2=CC=CC=C2OC1=O)C |
その他のCAS番号 |
13524-76-0 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



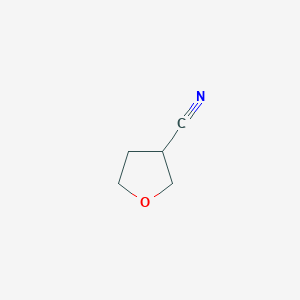
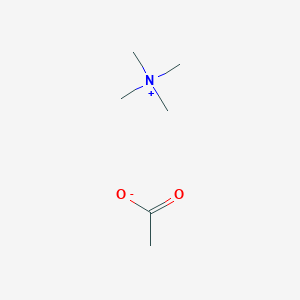

![4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B82012.png)


